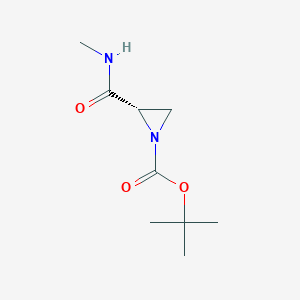

Tert-butyl (2S)-2-(methylcarbamoyl)aziridine-1-carboxylate

Description

Tert-butyl (2S)-2-(methylcarbamoyl)aziridine-1-carboxylate is a chiral aziridine derivative characterized by a strained three-membered ring, a tert-butyl ester group, and a methylcarbamoyl substituent. Its molecular formula is C₁₀H₁₆N₂O₃, with the (2S)-configuration imparting stereochemical specificity. The tert-butyl group enhances lipophilicity and metabolic stability, while the aziridine ring enables nucleophilic ring-opening reactions, useful in drug discovery pipelines .

Properties

IUPAC Name |

tert-butyl (2S)-2-(methylcarbamoyl)aziridine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-6(11)7(12)10-4/h6H,5H2,1-4H3,(H,10,12)/t6-,11?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUKQBWRSJKETO-OCAOPBLFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC1C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]1C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-(methylcarbamoyl)aziridine-1-carboxylate typically involves the following steps:

Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate precursor, such as an epoxide or a halohydrin, with a nitrogen source like ammonia or an amine under basic conditions.

Introduction of the Carbamoyl Group: The aziridine ring can then be functionalized with a carbamoyl group through a reaction with an isocyanate or a carbamoyl chloride.

Protection of the Carboxylate Group: The carboxylate group is often protected using a tert-butyl group to prevent unwanted reactions during subsequent steps.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The aziridine ring undergoes regioselective and stereospecific ring-opening with nucleophiles due to inherent ring strain (∼24 kcal/mol) .

Key Reaction Conditions and Outcomes

Mechanistic Insight : Ring-opening proceeds via SN2 attack at the less substituted carbon (C1), driven by steric hindrance from the tert-butyl group. The methylcarbamoyl group stabilizes transition states through hydrogen bonding .

Alkylation and Acylation at the Carbamate Group

The tert-butyl carbamate moiety participates in alkylation and acylation under mild conditions:

Representative Transformations

-

Alkylation : Reaction with benzyl bromide (Cs₂CO₃, DMF, 50°C, 6 h) yields N-benzyl derivatives (82% yield) .

-

Acylation : Treatment with acetyl chloride (Et₃N, DCM, 0°C) generates N-acetylated products (76% yield), preserving aziridine integrity .

Key Limitation : Harsh conditions (e.g., strong bases) risk aziridine ring cleavage.

Base-Mediated Decarboxylative Amination

Under Cs₂CO₃ catalysis in MeCN (100°C, 1 h), the compound undergoes intramolecular decarboxylation to form alkylamines (Table 1) :

Table 1: Decarboxylative Amination Products

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| 1f (model substrate) | Cs₂CO₃ | tert-Butyl ethylcarbamate (2a ) | 81% |

| 1aj (aryl variant) | Cs₂CO₃ | N-Aryl tertiary amines | 68–73% |

Mechanism : Deprotonation at the carbamate nitr

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (2S)-2-(methylcarbamoyl)aziridine-1-carboxylate is explored for its potential as a precursor in the synthesis of biologically active compounds. Its aziridine structure allows for various modifications that can lead to derivatives with enhanced pharmacological properties.

Notable Applications:

- Anticancer Agents: Research indicates that aziridine derivatives may influence apoptotic pathways, making them candidates for anticancer drug development.

- Transglutaminase Inhibition: The compound has shown promise in inhibiting transglutaminase 2, an enzyme linked to several diseases, including celiac disease and Huntington's disease .

Synthetic Organic Chemistry

The compound serves as a versatile building block in organic synthesis. Its ability to undergo ring-opening reactions makes it valuable for creating complex molecules.

Applications in Synthesis:

- Synthesis of β-Fluoroamines: The compound can be used in Lewis base-catalyzed hydrofluorination processes to produce β-fluoroamines, which are important intermediates in pharmaceutical chemistry .

- Formation of Aminomethylene-gem-bisphosphonates: This compound can be treated with phosphonates to yield aminomethylene-bisphosphonates, which have applications in drug development .

Case Study 1: Inhibition of Transglutaminase Activity

A study investigated the structure-activity relationship (SAR) of aziridine derivatives, including this compound. Modifications to the aziridine structure significantly enhanced selectivity for transglutaminase 2 over other isoforms, highlighting its potential therapeutic applications .

Case Study 2: Antimicrobial Testing

In vitro tests evaluated the antimicrobial activity of aziridine derivatives against antibiotic-resistant strains. Certain modifications led to minimum inhibitory concentrations (MIC) between 1–8 µM, indicating promising efficacy against resistant bacteria .

Data Tables

| Step | Description |

|---|---|

| Aziridine Ring Formation | Reaction of epoxide/halohydrin with nitrogen source |

| Carbamoyl Group Introduction | Reaction with isocyanate/carbamoyl chloride |

| Carboxylate Protection | Use of tert-butyl group |

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(methylcarbamoyl)aziridine-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The aziridine ring can open up upon reaction with nucleophiles, leading to the formation of various derivatives. The carbamoyl group can interact with specific enzymes or receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Ring Size and Reactivity

- Aziridine vs. Azetidine vs. Pyrrolidine: Tert-butyl (2S)-2-(methylcarbamoyl)aziridine-1-carboxylate (3-membered ring): The small ring size results in high ring strain, increasing reactivity in ring-opening reactions (e.g., with nucleophiles targeting the electrophilic carbonyl) . Tert-butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate (4-membered ring): Reduced strain compared to aziridine, offering intermediate reactivity. Tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate (5-membered ring): The pyrrolidine ring is strain-free, favoring stability over reactivity. Used in enantioselective synthesis due to conformational flexibility .

Substituent Effects

- Comparison with Trifluoromethylphenyl Groups: Compounds like tert-butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate () feature electron-withdrawing CF₃ groups, enhancing metabolic resistance but reducing hydrogen-bonding capacity compared to methylcarbamoyl .

- tert-Butyl Ester: Common in all compared compounds, this group improves membrane permeability and protects against enzymatic degradation. For example, tert-butyl 3-(aminomethyl)azetidine-1-carboxylate () leverages the tert-butyl group for enhanced pharmacokinetics .

Stereochemical Variations

- (2S)-Configuration: The target compound’s stereochemistry at position 2 distinguishes it from diastereomers. For instance, tert-butyl (2R)-3-amino-2-methylazetidine-1-carboxylate () exhibits reversed chirality, altering binding affinity in chiral environments .

- Hydroxy vs. Methylcarbamoyl Substituents : tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate () has a hydroxyl group instead of methylcarbamoyl, increasing polarity but reducing amide-mediated interactions .

Comparative Data Table

Biological Activity

Tert-butyl (2S)-2-(methylcarbamoyl)aziridine-1-carboxylate, with the CAS number 2408936-11-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C9H15N1O4

- Molecular Weight : 201.22 g/mol

- CAS Number : 2408936-11-6

- Purity : Typically around 95% in commercial samples .

The compound features a tert-butyl group, which is known to influence solubility and reactivity, alongside an aziridine ring that is pivotal for its biological activity.

This compound exhibits biological activity primarily through its interaction with various biological targets. The aziridine moiety is known for its ability to undergo nucleophilic attack, making it a potential inhibitor of enzymes or receptors involved in disease processes.

Anticancer Activity

Recent studies have indicated that aziridine derivatives can exhibit anticancer properties. For instance, compounds similar to this compound have shown promise as inhibitors of tumor cell proliferation by inducing apoptosis in cancer cells .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with appropriate aziridine precursors. Characterization methods such as NMR and mass spectrometry confirm the structure and purity of the compound .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of specific cancer cell lines. For example, it has been shown to reduce viability in MCF-7 breast cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for tert-butyl (2S)-2-(methylcarbamoyl)aziridine-1-carboxylate?

The compound is typically synthesized via functionalization of aziridine precursors. For example, N-Boc-protected aziridines (e.g., tert-butyl (S)-2-(tosyloxyethyl)aziridine-1-carboxylate) can undergo nucleophilic substitution or coupling reactions with methylcarbamoyl groups. Key steps include activation with NaH in anhydrous THF and purification via flash chromatography . Enantioselective synthesis may employ enzymatic resolution (e.g., lipases) to achieve high enantiomeric excess (>200 E value) .

Q. How is the purity and structural integrity of this compound validated?

Purity is confirmed using high-performance liquid chromatography (HPLC) with UV detection, while structural characterization relies on H NMR, C NMR, and high-resolution mass spectrometry (HRMS). For stereochemical confirmation, X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is recommended, especially for resolving aziridine ring puckering and substituent orientation .

Q. What solvent systems are optimal for chromatographic purification?

A hexane/ethyl acetate (6:4 v/v) gradient is commonly used for silica gel column chromatography, as it effectively separates aziridine derivatives with minimal epimerization .

Advanced Research Questions

Q. How does the tert-butyloxycarbonyl (Boc) group influence the compound’s reactivity in ring-opening reactions?

The electron-withdrawing Boc group stabilizes the aziridine nitrogen, reducing its basicity and directing nucleophilic attacks to the less-substituted carbon. For example, nucleophiles like amines or thiols preferentially open the ring at the methylcarbamoyl-adjacent position, forming β-amino esters. Kinetic studies using C isotopic labeling can track regioselectivity .

Q. What computational methods are suitable for modeling stereochemical outcomes in reactions involving this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state geometries for ring-opening or cycloaddition reactions. QSPR (Quantitative Structure-Property Relationship) models, as implemented in CC-DPS platforms, correlate steric and electronic descriptors (e.g., Hammett σ values) with reaction rates .

Q. How can diastereomeric byproducts be resolved during synthesis?

Diastereomers arising from incomplete stereocontrol are separable via flash chromatography (e.g., DCM/EtOAc gradients) or crystallization. For example, tert-butyl (R)-2-((S)-cyano(hydroxy)methyl)aziridine-1-carboxylate diastereomers were resolved with >99% purity using silica gel columns and confirmed via H NMR coupling constants .

Q. What strategies mitigate aziridine ring strain during derivatization?

Low-temperature conditions (−78°C) and bulky Lewis acids (e.g., BH·THF) minimize ring-opening side reactions. Protecting group strategies (e.g., orthogonal Boc/Cbz groups) enable selective functionalization of the methylcarbamoyl moiety without destabilizing the aziridine core .

Methodological Considerations

Q. How is the compound’s stability assessed under varying pH conditions?

Accelerated stability studies in buffers (pH 1–13) at 25–40°C reveal degradation kinetics. LC-MS monitors hydrolytic products (e.g., tert-butyl alcohol and methylcarbamoyl fragments). The compound is most stable in neutral to mildly acidic conditions (pH 4–6) .

Q. What techniques evaluate its potential as a bioactive intermediate?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities to biological targets (e.g., enzymes or receptors). For example, aziridine carboxylates with bromophenyl substituents exhibit enhanced interactions with kinase ATP-binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.